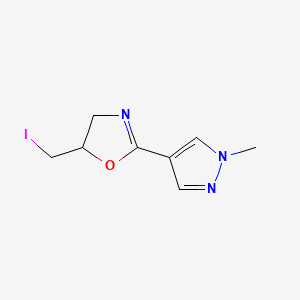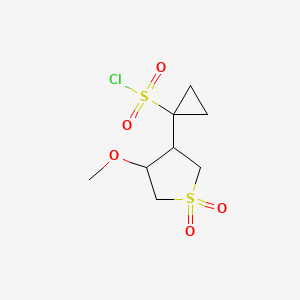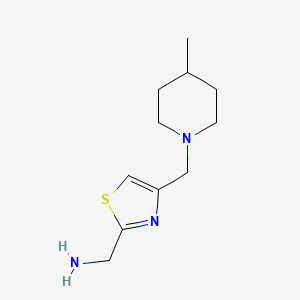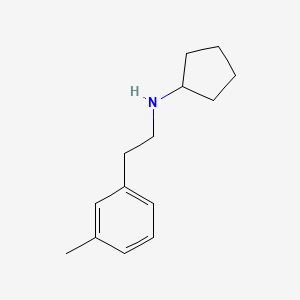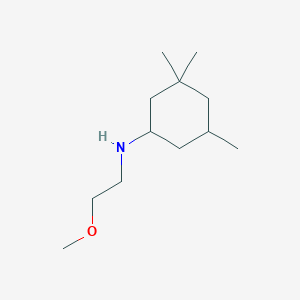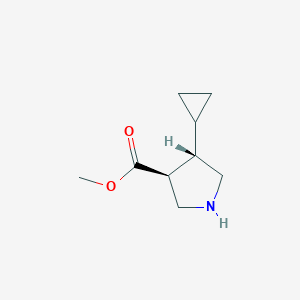
1-(4-Methoxyphenyl)-2-(methylsulfanyl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methoxyphenyl)-2-(methylsulfanyl)ethan-1-one is an organic compound with the molecular formula C10H12O2S It is characterized by the presence of a methoxy group attached to a phenyl ring and a methylsulfanyl group attached to an ethanone structure
Preparation Methods
The synthesis of 1-(4-Methoxyphenyl)-2-(methylsulfanyl)ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 4-methoxybenzaldehyde and methylthiol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a base such as sodium hydroxide to facilitate the formation of the desired product.
Industrial Production: On an industrial scale, the synthesis may involve more efficient catalysts and optimized reaction conditions to increase yield and purity.
Chemical Reactions Analysis
1-(4-Methoxyphenyl)-2-(methylsulfanyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy and methylsulfanyl groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction.
Major Products: The major products depend on the specific reaction conditions but can include sulfoxides, sulfones, and alcohol derivatives.
Scientific Research Applications
1-(4-Methoxyphenyl)-2-(methylsulfanyl)ethan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, allowing the creation of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of various chemicals and materials, benefiting from its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(4-Methoxyphenyl)-2-(methylsulfanyl)ethan-1-one involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, influencing biological pathways.
Pathways Involved: It may modulate oxidative stress pathways, enzyme inhibition, and receptor binding, leading to its observed effects.
Comparison with Similar Compounds
1-(4-Methoxyphenyl)-2-(methylsulfanyl)ethan-1-one can be compared with similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-(4-Methoxyphenyl)ethan-1-one and 1-(4-Methoxyphenyl)-2-(methylsulfanyl)propan-1-one share structural similarities.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
46188-84-5 |
|---|---|
Molecular Formula |
C10H12O2S |
Molecular Weight |
196.27 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-2-methylsulfanylethanone |
InChI |
InChI=1S/C10H12O2S/c1-12-9-5-3-8(4-6-9)10(11)7-13-2/h3-6H,7H2,1-2H3 |
InChI Key |
TUMZLWJLULKUIT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CSC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


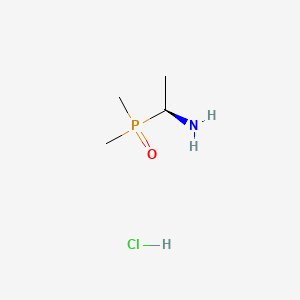
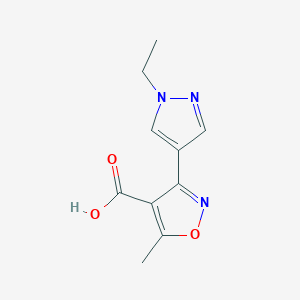
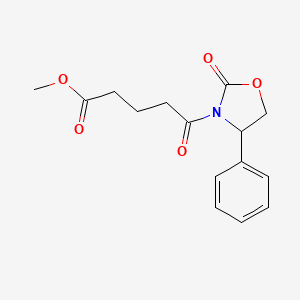
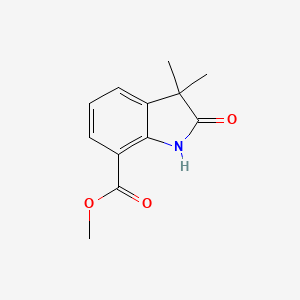
![3'-Bromo-5'H,7'H-spiro[cyclobutane-1,6'-pyrazolo[5,1-b][1,3]oxazine]](/img/structure/B13644273.png)
![4-[(Methylamino)methyl]thian-4-olhydrochloride](/img/structure/B13644281.png)
